

# 4-Hydroxy-2-pyrrolidone enantiomers physical properties

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## Compound of Interest

Compound Name: 4-Hydroxy-2-pyrrolidone

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An In-Depth Technical Guide to the Physical Properties of **4-Hydroxy-2-pyrrolidone** Enantiomers

## Abstract

**4-Hydroxy-2-pyrrolidone** is a chiral molecule of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various bioactive compounds, including the nootropic agent Oxiracetam.[1][2] The stereochemistry at the C4 position gives rise to two enantiomers, (R)- and (S)-**4-Hydroxy-2-pyrrolidone**, whose distinct biological activities necessitate their separation and individual characterization. This technical guide provides a comprehensive overview of the core physical properties of these enantiomers, outlines robust analytical methodologies for their differentiation and characterization, and offers insights into the practical implications of these properties for research and development professionals.

## Introduction: The Significance of Chirality in 4-Hydroxy-2-pyrrolidone

The pyrrolidinone ring is a privileged scaffold in pharmaceutical science. The introduction of a hydroxyl group at the 4-position creates a chiral center, resulting in (R) and (S) enantiomers. As is common with chiral drugs, these enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, a thorough understanding of their individual physical properties is not merely an academic exercise; it is a fundamental requirement for the development of

stereochemically pure active pharmaceutical ingredients (APIs). This guide delves into the defining characteristics of each enantiomer, providing the foundational knowledge required for their synthesis, separation, and analysis.

## Core Physical Properties: A Comparative Analysis

The physical properties of enantiomers are identical, except for their interaction with plane-polarized light. However, their properties differ significantly from the racemic mixture, particularly when the racemate forms a conglomerate, as is the case with **4-hydroxy-2-pyrrolidone**.<sup>[3][4]</sup>

## Optical Activity: The Defining Chiral Property

The most direct method for distinguishing between the (R) and (S) enantiomers is by measuring their specific rotation ( $[\alpha]$ ), which is the angle to which a compound rotates plane-polarized light at a specific concentration, path length, temperature, and wavelength.<sup>[5]</sup> The (R)-enantiomer is dextrorotatory (+), while the (S)-enantiomer is levorotatory (-).

- (R)-(+)-**4-Hydroxy-2-pyrrolidone** exhibits a positive specific rotation. Reported values include  $+54^{\circ}$  to  $+60^{\circ}$  ( $c=0.36$  in water,  $20^{\circ}\text{C}$ ) and  $+43^{\circ}$  ( $c=1$  in ethanol,  $23^{\circ}\text{C}$ ).<sup>[6]</sup>
- (S)-(-)-**4-Hydroxy-2-pyrrolidone** exhibits a negative specific rotation of equal magnitude. A reported value is  $-41^{\circ}$  ( $c=1$  in ethanol).<sup>[7]</sup>

The sign and magnitude of the rotation are definitive indicators of enantiomeric identity and purity.

## Thermal Properties and Crystalline Nature

Differential Scanning Calorimetry (DSC) and melting point analysis are crucial for characterizing the solid-state properties of the enantiomers and their mixture.

- Pure Enantiomers: Both (R)- and (S)-**4-Hydroxy-2-pyrrolidone** are high-melting crystalline solids, with a reported melting point in the range of  $156\text{-}159^{\circ}\text{C}$ .<sup>[1][7]</sup>
- Racemic Mixture ( $\pm$ ): The racemic form has a significantly lower melting point, typically around  $120\text{-}122^{\circ}\text{C}$ .<sup>[8][9]</sup>

Expert Insight: This melting point depression is a classic indicator that the racemic mixture is a conglomerate—a physical mixture of separate (R) and (S) crystals—rather than a racemic compound (a single crystalline lattice containing both enantiomers).[3][4] This was confirmed through systematic studies involving the construction of a melting point phase diagram and comparison of solid-state FTIR and powder X-ray diffraction (PXRD) patterns of the racemate versus the pure enantiomers.[3][4] The conglomerate nature is of immense practical importance, as it makes the racemate amenable to separation by preferential crystallization.

## Data Summary

The key physical properties are summarized below for direct comparison.

Property	(R)-(+)-4-Hydroxy-2-pyrrolidone	(S)-(-)-4-Hydroxy-2-pyrrolidone	Racemic (±)-4-Hydroxy-2-pyrrolidone
CAS Number	22677-21-0[6]	68108-18-9[1]	25747-41-5[9]
Appearance	White to off-white powder/crystal[6]	White to off-white solid[7]	White to light yellow powder/crystal[9]
Melting Point	156-159 °C	156-159 °C[10]	120-122 °C[8]
Specific Rotation ([α])	+54° to +60° (c=0.36, H <sub>2</sub> O, 20°C)[6]	-41° (c=1, Ethanol)[7]	~0° (c=1, H <sub>2</sub> O)[9]
Solubility	Slightly soluble in water[2]	Slightly soluble in water[7]	Soluble in water and organic solvents[9]
Molecular Formula	C <sub>4</sub> H <sub>7</sub> NO <sub>2</sub> [6]	C <sub>4</sub> H <sub>7</sub> NO <sub>2</sub> [10]	C <sub>4</sub> H <sub>7</sub> NO <sub>2</sub> [9]
Molecular Weight	101.11 g/mol [2]	101.11 g/mol [9]	101.11 g/mol [9]

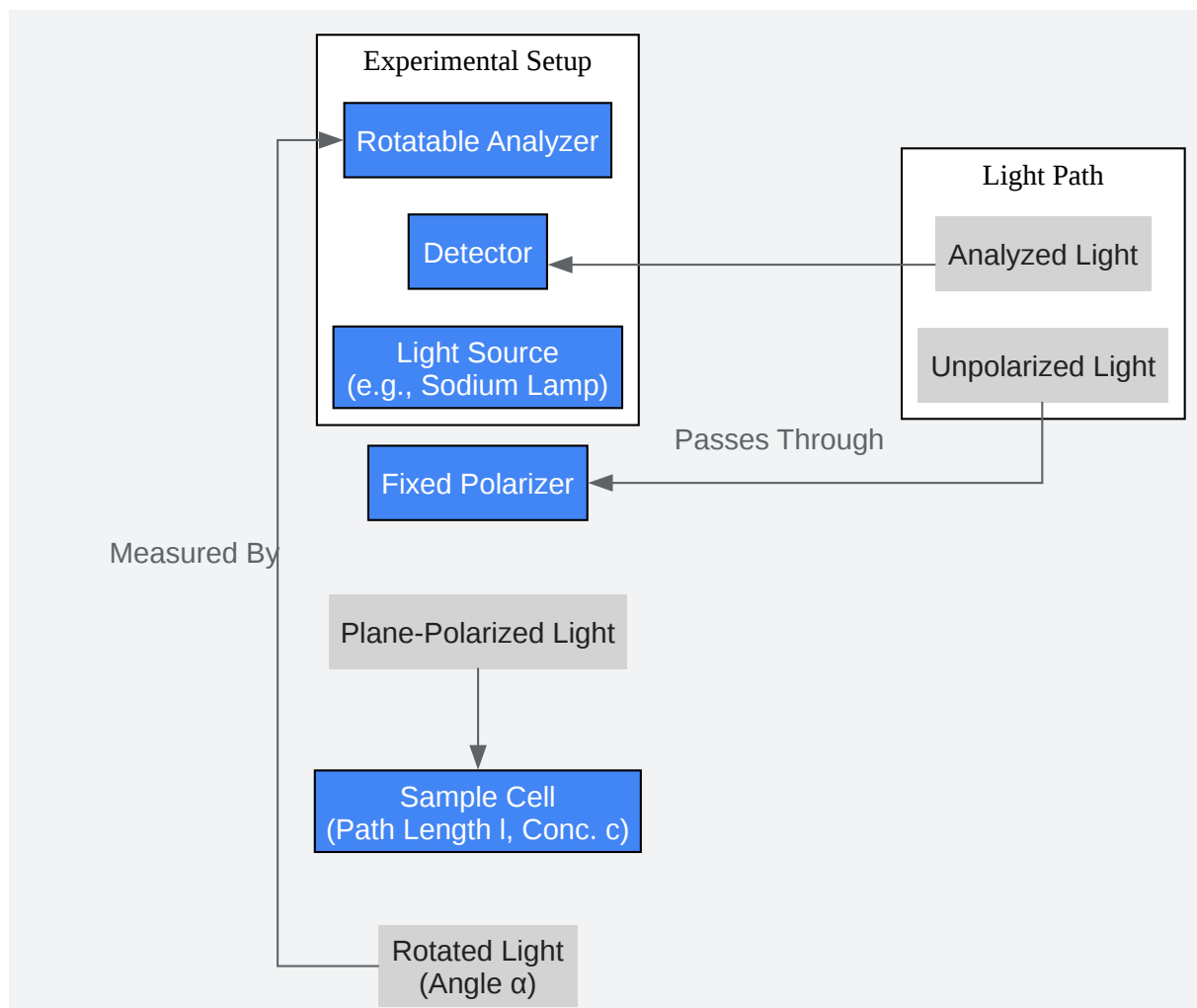
## Methodologies for Chiral Characterization and Separation

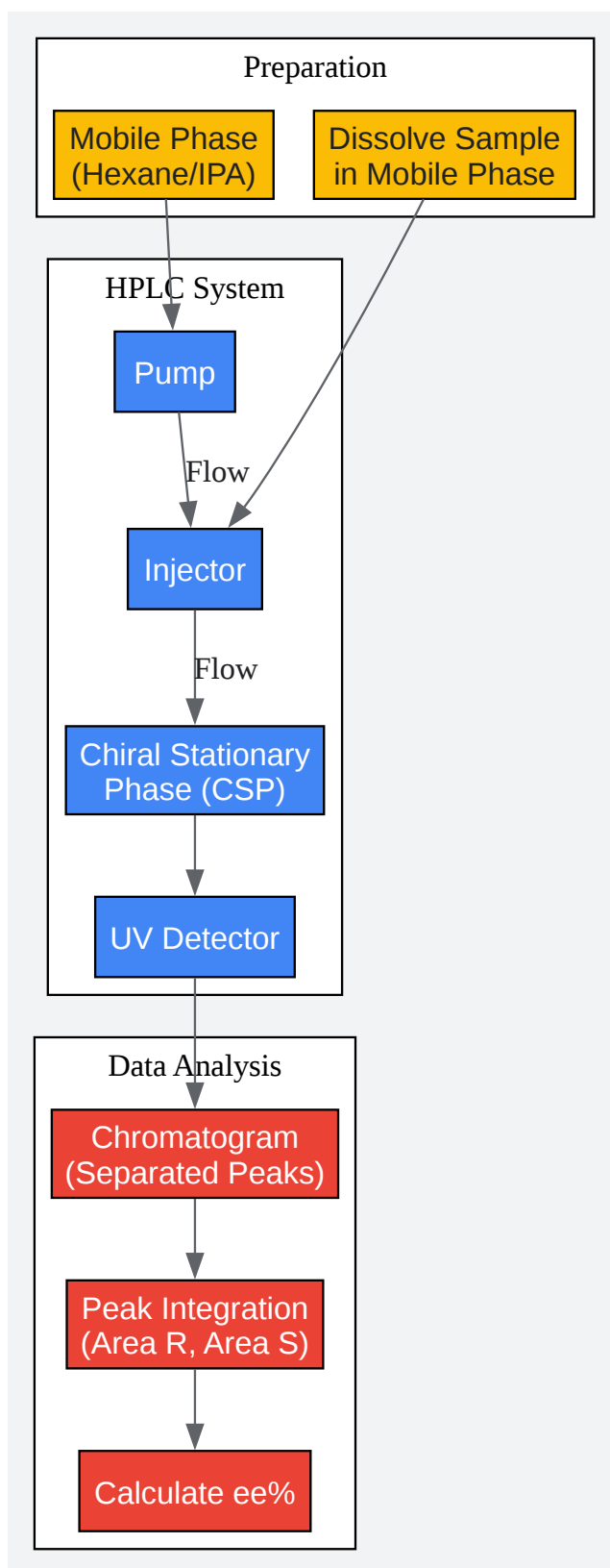
A multi-faceted approach is required to confirm the identity, purity, and solid-state characteristics of **4-hydroxy-2-pyrrolidone** enantiomers.

## Polarimetry: Quantifying Optical Purity

Polarimetry is the foundational technique for measuring the optical rotation of a chiral substance. The resulting specific rotation is a direct measure of enantiomeric purity.

- **Sample Preparation:** Accurately weigh a sample of the enantiomer (e.g., 100 mg) and dissolve it in a precise volume of a specified solvent (e.g., 10 mL of ethanol) in a volumetric flask. The concentration ( $c$ ) is expressed in g/mL.
- **Instrument Calibration:** Calibrate the polarimeter using a blank solvent-filled cell to set the zero point.
- **Cell Loading:** Rinse and fill the sample cell (of a known path length,  $l$ , typically 1 decimeter) with the prepared solution, ensuring no air bubbles are present.
- **Measurement:** Place the sample cell in the polarimeter and record the observed rotation ( $\alpha$ ) at a specified temperature ( $T$ ) and wavelength ( $\lambda$ , typically the sodium D-line at 589 nm).
- **Calculation:** Calculate the specific rotation using the formula:  $[\alpha]_{T\lambda} = \alpha / (c \times l)$ .





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